3-Piperidin-4-YL-1H-indazole

説明

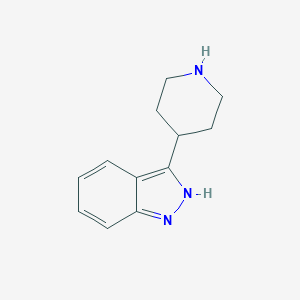

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-piperidin-4-yl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXBDKOYTAXAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=CC=CC3=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554735 | |

| Record name | 3-(Piperidin-4-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133455-10-4 | |

| Record name | 3-(Piperidin-4-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Piperidin 4 Yl 1h Indazole Derivatives

Strategies for Indazole Core Formation

The formation of the indazole core is a critical step in the synthesis of 3-piperidin-4-yl-1H-indazole derivatives. Several methods have been developed to construct this bicyclic aromatic heterocycle, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring.

One common approach involves the cyclization of precursors such as hydrazine (B178648) derivatives. For instance, the reaction of o-aminobenzonitriles with organometallic reagents can form ketimine intermediates, which then undergo cyclization mediated by a copper(II) acetate/oxygen system to yield the indazole core in good to excellent yields. nih.gov Another strategy is the Davis-Beirut reaction , which utilizes a nitroso imine intermediate generated in situ for the N-N bond-forming heterocyclization to produce 2H-indazoles. aub.edu.lb This method is notable for its robustness and ability to proceed under alkaline conditions. aub.edu.lb

Furthermore, 1,3-dipolar cycloaddition reactions provide an efficient route to the indazole nucleus. For example, the reaction of α-diazomethylphosphonates with arynes can yield 3-substituted-1H-indazoles. nih.gov Similarly, arynes can react with hydrazones in a [3+2] annulation approach to construct the 1H-indazole skeleton. organic-chemistry.org

Metal-free catalyzed processes have also been reported. The treatment of arylhydrazones with [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can lead to 1H-indazoles through direct aryl C-H amination. nih.gov Additionally, the thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones followed by a copper-catalyzed cyclization is another effective method. nih.gov

The following table summarizes some of the key strategies for indazole core formation:

| Strategy | Key Reagents/Conditions | Precursor(s) | Product Type | Reference |

| Hydrazine Cyclization | Cu(OAc)₂, O₂ | o-Aminobenzonitriles, Organometallic reagents | 1H-Indazoles | nih.gov |

| Davis-Beirut Reaction | Alkaline conditions | o-Nitrobenzyl alcohol, Amines | 2H-Indazoles | aub.edu.lb |

| 1,3-Dipolar Cycloaddition | CsF | α-Diazomethylphosphonates, o-(Trimethylsilyl)phenyl triflate | 3-Aryl/alkyl-1H-indazoles | nih.gov |

| [3+2] Annulation | N/A | Arynes, Hydrazones | 1H-Indazoles | organic-chemistry.org |

| PIFA-Mediated Amination | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Arylhydrazones | 1H-Indazoles | nih.gov |

| Copper-Catalyzed Cyclization | Cu₂(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | nih.gov |

Approaches for Piperidine (B6355638) Moiety Introduction

The introduction of the piperidine ring is a crucial step that significantly influences the pharmacological properties of the final compound. This is typically achieved after the formation of the indazole core through methods such as alkylation or acylation.

A prevalent method is the reductive amination of an indazole intermediate bearing a suitable functional group with a piperidine derivative. For instance, an indazole-3-carboxylic acid can be coupled with a piperidine-containing amine. nih.gov Often, the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group during these coupling reactions to prevent side reactions. The Boc group can then be removed in a subsequent deprotection step, commonly using trifluoroacetic acid (TFA).

Another approach involves the alkylation of the indazole nitrogen with a piperidine-containing alkyl halide. For example, the reaction of an N-H indazole with 1,3-dibromopropane, followed by reaction with an N-substituted piperazine (B1678402), can introduce the piperidine-containing side chain. nih.gov

The following table outlines common methods for introducing the piperidine moiety:

| Method | Key Reagents | Indazole Intermediate | Piperidine Derivative | Reference |

| Reductive Amination | HATU, Hunig's base | Indazole-3-carboxylic acid | Piperidine-containing amine | google.com |

| Boc-Protected Piperidine Coupling | Pd(PCy₃)₂Cl₂, CsF | Functionalized indazole | Boc-protected piperidine | |

| Alkylation | K₂CO₃, KI | N-H Indazole | Piperidine-containing alkyl halide | nih.gov |

| Direct Coupling | N/A | 4-(1H-Indazol-3-yl)piperidine | Acetic acid | prepchem.com |

Multi-Step Synthesis Pathways for this compound and Analogs

The synthesis of this compound and its analogs is inherently a multi-step process that combines the strategies for indazole core formation and piperidine introduction. These pathways often begin with commercially available starting materials and involve a sequence of reactions to build the target molecule.

A typical synthetic route might start with the formation of a functionalized indazole core, such as an indazole-3-carboxylic acid. nih.gov This can be achieved through various cyclization reactions as described in section 2.1. Following the formation of the indazole, the piperidine moiety is introduced. For example, the indazole-3-carboxylic acid can be activated with a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and then reacted with a suitable piperidine-containing amine. google.com

Alternatively, a pre-functionalized piperidine can be used to construct the indazole ring. For instance, a piperidine derivative can be reacted with a precursor that will cyclize to form the indazole ring, directly incorporating the piperidine in the process.

A common strategy involves the use of protecting groups, particularly for the piperidine nitrogen, to ensure regioselectivity and prevent unwanted side reactions during the synthesis. The tert-butoxycarbonyl (Boc) group is frequently employed and can be removed under acidic conditions in the final steps of the synthesis.

Catalytic Reactions in Indazole Derivative Synthesis

Catalytic reactions, particularly those involving transition metals, play a pivotal role in the synthesis of indazole derivatives, enabling efficient bond formations and functionalizations.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or heteroaryl substituents onto the indazole core. mdpi.comias.ac.in For example, 3-iodo-1H-indazole can be coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to afford 3-aryl-1H-indazoles in high yields. mdpi.com Similarly, the Suzuki reaction has been employed to synthesize 5-substituted pyrrole (B145914) and thiophenyl indazoles. ias.ac.in

Copper-catalyzed reactions are also prevalent. Copper(I) oxide has been used to mediate the cyclization of o-haloaryl N-sulfonylhydrazones to form 1H-indazoles. nih.gov Copper salts can also promote the oxidative cyclization of arenes bearing both an alkyne and a triazene (B1217601) functionality to produce 2H-indazoles. pkusz.edu.cn

Rhodium(III)-catalyzed reactions have been utilized for the synthesis of 1H-indazoles from aldehyde phenylhydrazones through a double C-H activation and C-H/C-H cross-coupling process. nih.gov

The table below highlights some key catalytic reactions in indazole synthesis:

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole, Arylboronic acid | 3-Aryl-1H-indazole | mdpi.com |

| Pd(OAc)₂ | Suzuki Coupling | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, Aryl boronic acids | 1H-pyridin-4-yl-3,5-disubstituted indazoles | ias.ac.in |

| Cu(OAc)₂ | N-N Bond Formation | o-Aminobenzonitriles, Organometallic reagents | 1H-Indazoles | nih.gov |

| Cu(II) salt | Oxidative Cyclization | Arene with alkyne and triazene | 2H-Indazole | pkusz.edu.cn |

| Rh(III) | C-H Activation/Cross-Coupling | Aldehyde phenylhydrazones | 1H-Indazoles | nih.gov |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound derivatives while minimizing side reactions. Key parameters that are often adjusted include the choice of solvent, base, catalyst, temperature, and reaction time.

For instance, in the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base instead of t-BuOK resulted in an excellent yield of 96%. However, further optimization attempts by prolonging the reaction time or increasing the temperature did not improve the yield of a subsequent step and, in fact, led to a decrease due to the opening of the isoxazole (B147169) ring.

The choice of catalyst and ligand is also critical. In a palladium-catalyzed intramolecular cyclization to form an indazole, screening different palladium sources and ligands revealed that a combination of a specific palladium catalyst and tri-o-tolylphosphine (B155546) in 1,4-dioxane (B91453) at reflux gave a 97% yield, demonstrating high regioselectivity. unina.it

Solvent polarity can significantly impact reaction outcomes. For example, in nucleophilic substitution reactions to introduce the piperidine moiety, solvents like DMF are often preferred. The addition of water to the Davis-Beirut reaction was found to dramatically increase the yield of 2H-indazoles. aub.edu.lb

The following table provides examples of optimized reaction conditions:

| Reaction | Optimized Condition(s) | Effect | Reference |

| Isoxazolopyrimidine Synthesis | DBU as base instead of t-BuOK | Increased yield to 96% | |

| Intramolecular Indazole Cyclization | Pd catalyst with tri-o-tolylphosphine ligand in 1,4-dioxane | Achieved 97% yield with high regioselectivity | unina.it |

| Gabriel Synthesis for Amine Precursor | Use of specific piperazines and reaction times | Yields ranging from 35-98% for the amine precursor | nih.gov |

| Davis-Beirut Reaction | Addition of 15% water to n-propanol | Increased 2H-indazole yield from 27% to 65% | aub.edu.lb |

Derivatization Strategies of the this compound Scaffold

Once the core this compound scaffold is synthesized, it can be further modified through various derivatization strategies to explore structure-activity relationships and optimize pharmacological properties. ontosight.ai These modifications can be made on the indazole ring, the piperidine ring, or by introducing linkers between the two.

N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring are common sites for derivatization. N-methylation, for example, can be achieved using a suitable methylating agent. mdpi.com N-arylation can be accomplished through copper-catalyzed reactions with aryl halides. researchgate.net These modifications can influence the compound's metabolic stability and receptor binding affinity. nih.govmdpi.com

Substitution on the Indazole Ring: The benzene portion of the indazole core can be functionalized with various substituents. For example, fluorination at the 5-position has been shown to enhance metabolic stability and membrane permeability. Palladium-catalyzed cross-coupling reactions can be used to introduce a wide range of aryl and heteroaryl groups at different positions of the indazole ring. mdpi.comias.ac.in

Modification of the Piperidine Ring: The piperidine moiety can also be derivatized. For instance, substituents can be introduced on the piperidine nitrogen. The piperidine ring itself can be part of a larger, more complex substituent attached to the indazole core.

Introduction of Linkers: An ethyl linker can be introduced between the indazole and piperidine rings, which can affect the molecule's flexibility and interaction with its biological target.

The table below showcases some derivatization strategies:

| Derivatization Strategy | Position of Modification | Reagents/Method | Purpose/Effect | Reference |

| N-Methylation | Indazole N-1 | Methylating agent | Reduce first-pass metabolism | mdpi.com |

| 5-Fluorination | Indazole C-5 | N/A | Enhance metabolic stability and permeability | |

| C-3 Arylation | Indazole C-3 | Suzuki-Miyaura coupling | Explore structure-activity relationships | mdpi.com |

| Ethyl Linker | Between indazole and piperidine | N/A | Modify molecular flexibility | |

| N-Acylation of Piperidine | Piperidine N | Acylating agent | Improve metabolic stability |

Structure Activity Relationship Sar and Ligand Design Principles

Influence of Indazole Ring Substitution on Biological Activity

The indazole core is a prevalent feature in many biologically active compounds, serving as a critical scaffold for a range of therapeutic agents. nih.govpnrjournal.com Its versatility allows for diverse substitutions on the benzene (B151609) and pyrazole (B372694) rings, significantly influencing the compound's interaction with biological targets.

Substitutions on the indazole ring of 3-piperidin-4-yl-1H-indazole analogs have been shown to modulate their biological activity. For instance, in a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines designed as anti-HIV agents, modifications on the indazole ring were crucial for achieving high potency. researchgate.net The specific nature and position of these substituents can affect the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for the target enzyme or receptor.

Research has demonstrated that even minor changes, such as the introduction of a halogen or a methyl group, can lead to substantial differences in biological effect. austinpublishinggroup.com The 1H-indazole tautomer is generally more stable and is often the predominant form in biologically active derivatives. nih.govaustinpublishinggroup.com

Impact of Piperidine (B6355638) Moiety Modifications on Target Interactions

The piperidine moiety of the this compound scaffold plays a pivotal role in mediating interactions with biological targets. Modifications to this ring system can significantly impact a compound's potency and selectivity.

In the context of antimalarial drug discovery, a study on 3-piperidin-4-yl-1H-indoles, a structurally related class, revealed that the N-piperidinyl position is largely intolerant to modifications. nih.gov This suggests that the unsubstituted piperidine nitrogen is crucial for the observed antiparasitic activity.

Conversely, in other chemical series, strategic modifications of the piperidine ring have led to enhanced activity. For example, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogs, which share a piperazine (B1678402) ring similar to the piperidine in the title compound, even the addition of a methyl group to the ring resulted in a significant loss of activity. nih.gov This highlights the sensitivity of the target's binding pocket to the steric bulk and conformation of the piperidine or related heterocyclic ring.

Rational Design Approaches for Potency and Selectivity

The development of potent and selective this compound analogs has been greatly facilitated by rational design strategies. These approaches leverage an understanding of the target's three-dimensional structure and the key interactions that govern ligand binding.

Molecular hybridization is one such strategy that has been successfully employed. By combining structural features from two or more known active compounds, novel molecules with improved properties can be designed. For example, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were designed by hybridizing two potent HIV-1 non-nucleoside reverse transcriptase inhibitors. researchgate.net This approach led to the discovery of compounds with excellent activity against wild-type HIV-1. researchgate.net

Structure-based design, which utilizes the crystal structure of the target protein, allows for the precise design of ligands that can fit into the binding site and form favorable interactions. This has been a key strategy in the development of kinase inhibitors, where the indazole scaffold is a common feature. nih.gov

The table below illustrates how different rational design approaches have been applied to indazole-containing compounds to improve their potency and selectivity.

| Design Approach | Target | Key Findings | Reference |

| Molecular Hybridization | HIV-1 Reverse Transcriptase | Combination of piperidin-4-yl-aminopyrimidine and diaryl ether moieties led to potent inhibitors. | researchgate.net |

| Structure-Based Design | IDO1 | Design of 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors based on the active site structure. | nih.gov |

| Fragment-Led De Novo Design | FGFR Kinases | Identification of 1H-indazole-based inhibitors with excellent ligand efficiencies. | nih.gov |

Pharmacophore Elucidation of this compound Analogs

Pharmacophore modeling is a crucial tool in understanding the key chemical features required for a molecule to bind to a specific biological target. It helps in identifying the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are essential for activity.

For analogs of this compound, pharmacophore models can be developed based on a series of active compounds. These models provide a three-dimensional blueprint for designing new molecules with a higher probability of being active.

A study on a series of 2-aryl-pyrazolo-triazolo-pyrimidines, which are structurally related to indazoles, successfully used ligand-based pharmacophore modeling to understand the requirements for potent antagonism of the human A3 adenosine (B11128) receptor. nih.gov The resulting model highlighted the importance of steric effects for optimal interaction with the receptor. nih.gov

The key pharmacophoric features of this compound analogs generally include:

An aromatic ring system (the indazole).

A hydrogen bond donor/acceptor group (the indazole nitrogens).

A basic nitrogen atom (in the piperidine ring).

A specific spatial relationship between these features.

By understanding these pharmacophoric elements, medicinal chemists can more effectively design and synthesize novel analogs with improved therapeutic potential.

Pharmacological Spectrum and Target Engagement of 3 Piperidin 4 Yl 1h Indazole Derivatives

Kinase Inhibition Profiles

Derivatives of the 3-Piperidin-4-YL-1H-indazole scaffold have emerged as a versatile class of compounds, demonstrating significant inhibitory activity across a spectrum of protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is frequently implicated in the pathogenesis of cancer. The following sections detail the specific kinase families and enzymes targeted by these indazole derivatives.

Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of 1H-indazole have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. nih.gov Fragment-led de novo design has led to the discovery of 1H-indazole-based compounds that inhibit FGFR1-3 in the micromolar range, with excellent ligand efficiencies. nih.gov

Further optimization of indazole derivatives has yielded potent FGFR inhibitors. For instance, a series of derivatives was designed and synthesized, leading to the identification of a compound that exhibited significant FGFR1 inhibitory activity. nih.gov Specifically, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide demonstrated the most potent inhibition of FGFR1 in enzymatic assays. nih.gov

Additionally, a multi-targeted kinase inhibitor, GNF-7, which is potent against FGFR1-4, and its derivatives like SIJ1263, have shown strong anti-proliferative activities in hepatocellular carcinoma (HCC) cells. nih.gov SIJ1263, in particular, has demonstrated significantly higher potency in inhibiting the proliferation of HCC cells and Ba/F3 cells transformed with both wild-type and mutant FGFR4. nih.gov

Table 1: FGFR Inhibition by Indazole Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 | nih.gov |

Pan-Pim Kinases

The Pim kinases, a family of serine/threonine kinases, are attractive targets for cancer therapy due to their role in regulating fundamental tumorigenesis pathways. nih.gov Novel 3-(pyrazin-2-yl)-1H-indazoles have been discovered as potent pan-Pim kinase inhibitors. nih.gov Through systematic optimization of the piperidine (B6355638) and 2,6-difluorophenyl moieties of a 3-(pyrazin-2-yl)-1H-indazole lead compound, a series of potent pan-Pim inhibitors were identified. nih.gov

One such derivative demonstrated strong activity against Pim-1, Pim-2, and Pim-3. nih.gov Further modifications, such as the replacement of the piperidine moiety with 2-aminopiperidine (B1362689) or 4-piperidine, led to compounds with nanomolar potency. nih.gov The introduction of polar groups at the C4 position of the 2-fluorophenyl ring improved cellular potency while maintaining enzyme activity. nih.gov A preclinical study of INCB053914, a novel, potent, and selective pan-PIM kinase inhibitor, has shown its potential in treating hematologic malignancies. plos.org

Table 2: Pan-Pim Kinase Inhibition by 3-(Pyrazin-2-yl)-1H-indazole Derivatives

| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |

|---|---|---|---|---|

| Derivative 82a | 0.4 | 1.1 | 0.4 | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Kinases

Indazole-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines have demonstrated excellent anticancer activities, with some compounds displaying lower cytotoxicity to normal lung cells compared to gefitinib. researchgate.net

Based on the core pharmacophore of Ibrutinib, a novel irreversible EGFR mutant kinase inhibitor, CHMFL-EGFR-202, was discovered. nih.gov This compound potently inhibits both primary EGFR mutants (L858R, del19) and the drug-resistant L858R/T790M mutant, while showing a good selectivity profile across a wide range of kinases. nih.gov Another study identified a new synthetic compound, 13f, as an inhibitor of EGFR with potent anti-cancer activities against cholangiocarcinoma cell lines. waocp.org Furthermore, certain 1,2,4-oxadiazole (B8745197) derivatives have shown activity against both wild-type and mutant EGFR. scienceopen.com

Table 3: EGFR Kinase Inhibition by Indazole and Related Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| CHMFL-EGFR-202 | EGFR L858R/T790M | Potent Inhibition | nih.gov |

| 13f (3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide) | EGFR Tyrosine Kinase | 22 nM | waocp.org |

| PD13 | Wild-type EGFR | 11.64 ± 1.30 nM | mdpi.com |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target in cancer immunotherapy due to its role in tumor immune escape. nih.gov The 1H-indazole scaffold has been identified as a novel and promising framework for the development of IDO1 inhibitors. acs.org Research into related indole (B1671886) structures has led to the design and synthesis of 1H-indole-4,7-dione derivatives that show moderate inhibitory potency against the IDO1 enzyme at the micromolar level. nih.gov These compounds are believed to act as reversible competitive inhibitors of IDO1. nih.gov

c-Kit, PDGFRβ, and FLT3 Kinases

Derivatives of the this compound scaffold have demonstrated activity against a spectrum of kinases including c-Kit, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and FMS-like Tyrosine Kinase 3 (FLT3). nih.gov A specific N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea (B33335) derivative has been identified as a potential multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3. nih.gov

In addition, 3-amino-1H-indazol-6-yl-benzamides have been synthesized and characterized as inhibitors designed to target the 'DFG-out' conformation of the kinase activation loop, exhibiting single-digit nanomolar efficacy against FLT3, c-Kit, and the T674M mutant of PDGFRα. nih.gov The development of highly effective FLT3 inhibitors is crucial for treating Acute Myeloid Leukemia (AML), especially in cases with resistance-conferring mutations. nih.gov

Table 4: Multi-Kinase Inhibition by Indazole Derivatives

| Compound | Target | Kd (nM) | Reference |

|---|---|---|---|

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea | c-Kit | 68.5 ± 9.5 | nih.gov |

| PDGFRβ | 140 ± 0 | nih.gov |

Tyrosine Kinases in Cancer Therapy (General)

Tyrosine kinases are critical targets in cancer therapy because of their integral role in modulating growth factor signaling pathways. nih.gov The indazole core is a recognized pharmacophore in the synthesis of kinase inhibitors, including those targeting tyrosine kinases. nih.govresearchgate.net Small molecule tyrosine kinase inhibitors (TKIs) function by competing with the ATP binding site of the catalytic domain of various oncogenic tyrosine kinases. nih.gov These inhibitors are typically orally active and have a manageable safety profile, making them suitable for combination with other cancer treatments. nih.gov The development of targeted therapies against specific kinases has led to more effective treatments for certain malignancies, although challenges such as drug resistance remain. nih.gov

Cancer Osaka Thyroid (COT) Kinase

There is currently no publicly available scientific literature that specifically describes the evaluation of this compound derivatives as inhibitors of Cancer Osaka Thyroid (COT) kinase, also known as mitogen-activated protein kinase kinase kinase 8 (MAP3K8). While indazole-based compounds are known to target various kinases involved in oncology, research focusing on the this compound scaffold against this particular kinase has not been reported.

Rho Kinase (ROCK-II)

Derivatives of 1H-indazole featuring piperidine or piperazine (B1678402) moieties have been investigated as inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II), a serine/threonine kinase that is a key regulator of cellular contraction, motility, and proliferation. A series of 1-(4-(1H-indazol-5-ylamino)piperidin-1-yl)-2-hydroxy(or 2-amino) and 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-hydroxy(or 2-amino) analogs have been designed and evaluated for their ROCK-II inhibitory potential. uni-leipzig.de

Structure-activity relationship studies revealed that the nature of the substituent on the piperidine/piperazine ring significantly influences potency. For instance, certain 2-amino substituted analogs demonstrated potent inhibition of ROCK-II. uni-leipzig.de However, these compounds also showed concurrent inhibition of the cytochrome P450 enzyme CYP3A4, raising concerns about potential drug-drug interactions. uni-leipzig.de Despite this, some analogs exhibited strong selectivity for ROCK-II over CYP3A4. uni-leipzig.de

| Compound | Core Structure | R Group | IC50 (nM) vs ROCK-II |

| SR-1459 | 1-(4-(1H-indazol-5-yl)piperazin-1-yl) | 2-amino | 13 |

| SR-715 | 1-(4-(1H-indazol-5-ylamino)piperidin-1-yl) | 2-hydroxy | 80 |

| SR-899 | 1-(4-(1H-indazol-5-ylamino)piperidin-1-yl) | 2-amino | 100 |

Glycogen Synthase Kinase-3β (GSK-3β)

The this compound scaffold is a cornerstone for a class of potent and selective ATP-competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.govnih.gov This serine/threonine kinase is a critical component in numerous cellular signaling pathways, and its dysregulation has been implicated in mood disorders, neurodegenerative diseases, and other conditions. nih.govnih.gov

Research has focused on N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides. nih.govnih.gov X-ray crystallography of these compounds in complex with GSK-3β has guided hit optimization efforts. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 5-position of the indazole ring and on the piperidine nitrogen are crucial for inhibitory potency and cellular activity. nih.govnih.gov For example, the introduction of a (pyridin-3-yl)methanol group led to a compound with an IC50 of 0.004 µM for GSK-3β and a significantly improved safety profile concerning hERG inhibition. drugbank.com

| Compound | Core Structure | R1 (Indazole-5) | R2 (Piperidine-N) | GSK-3β IC50 (µM) |

| 14i | N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide | Varies | Alkyl | Potent, specific value not stated in abstract |

| Analog 14 | N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide | Not specified | (pyridin-3-yl)methanol | 0.004 |

Poly(ADP-ribose) Polymerase-1 (PARP-1)

A notable derivative, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, known as MK-4827 (Niraparib), is a potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1) and PARP-2. nih.govnih.gov PARP enzymes are essential for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

MK-4827 emerged from the optimization of a 2-phenyl-2H-indazole-7-carboxamide series to enhance enzymatic and cellular activity. nih.gov This optimization led to a compound with excellent inhibitory activity against both PARP-1 and PARP-2, with IC50 values in the low nanomolar range. nih.govnih.gov In cellular assays, it effectively inhibited PARP activity and showed selective antiproliferative effects against cancer cells with BRCA-1 and BRCA-2 mutations. nih.govnih.gov

| Compound | Core Structure | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

| MK-4827 (Niraparib) | 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide | 3.8 | 2.1 |

Protein Kinase B/Akt

The this compound framework has been utilized in the development of inhibitors targeting Protein Kinase B (PKB), also known as Akt. Akt is a serine/threonine kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. nih.gov Dysregulation of this pathway is a frequent event in many cancers. nih.gov

A series of indazole-pyridine based analogs have been reported as potent, ATP-competitive, and reversible inhibitors of Akt. One such analog demonstrated a high affinity with a Ki of 0.16 nM. While this particular compound did not show selectivity among the different Akt isoforms, it displayed good selectivity against a panel of other kinases. Additionally, 3-amino-1H-indazole derivatives have been synthesized and shown to target the PI3K/Akt/mTOR pathway, with compound W24 exhibiting broad-spectrum antiproliferative activity against several cancer cell lines. nih.gov

| Compound | Core Structure | Activity |

| Indazole-pyridine analogue | Indazole-pyridine | Ki = 0.16 nM vs Akt |

| W24 | 3-amino-1H-indazole | IC50 = 0.43-3.88 µM against various cancer cell lines |

Receptor Modulation and Agonist/Antagonist Activity

5-Hydroxytryptamine-4 (5-HT4) Receptors

Based on the available scientific literature, there is no direct evidence to suggest that compounds with a this compound core structure act as modulators, agonists, or antagonists of the 5-hydroxytryptamine-4 (5-HT4) receptor. While the broader class of indazole-containing compounds has been explored for activity at various serotonin (B10506) receptors, including 5-HT1A, specific research linking the this compound scaffold to 5-HT4 receptor modulation has not been reported. nih.gov The development of 5-HT4 receptor agonists has primarily focused on other chemical scaffolds, such as substituted benzamides and indole derivatives.

Calcitonin Gene-Related Peptide (CGRP) Receptors

The calcitonin gene-related peptide (CGRP) receptor has been identified as a key player in the pathophysiology of migraine. nih.gov Consequently, antagonists of this receptor are effective in treating acute migraine attacks, often without the cardiovascular side effects associated with triptans. nih.gov Research in this area has led to the discovery of potent CGRP receptor antagonists based on the this compound framework.

One notable derivative is (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, also known as BMS-742413. nih.gov This compound was developed as a highly potent CGRP receptor antagonist intended for rapid action via intranasal delivery. nih.gov It demonstrates excellent aqueous solubility and stability, and it showed a robust, dose-dependent inhibition of CGRP-induced increases in facial blood flow in marmosets. nih.gov

The development of such compounds often involves extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. For instance, in related antagonist series, modifications to the core structure, such as replacing a phenylimidazolinone with an azabenzimidazolone, have yielded derivatives with improved stability. nih.gov These optimization efforts culminated in the identification of clinical candidates like MK-0974 (telcagepant). nih.gov

Table 1: Activity of a this compound Derivative against CGRP Receptor

| Compound | Target | Activity | Key Findings |

|---|

Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt)

The nuclear hormone receptor RORγt is a crucial regulator for the differentiation of Th17 cells, which are involved in the production of pro-inflammatory cytokines like IL-17. nih.govnih.gov As such, inhibiting RORγt presents a therapeutic strategy for autoimmune diseases. A class of N-(indazol-3-yl)piperidine-4-carboxylic acids has been discovered as potent and selective allosteric inhibitors of RORγt. nih.gov

The discovery process began with a weakly active arylsulfonamide hit identified through high-throughput screening. nih.gov Optimization efforts focused on enhancing potency and improving metabolic stability. A key breakthrough was replacing the benzoic acid moiety of an earlier tool compound with a piperidinyl carboxylate group to slow metabolic clearance. nih.govnih.gov Further modifications, including the change from a 4-aza-indazole to a 4-F-indazole core and the introduction of a hydroxyl group on the piperidine ring, led to the discovery of a highly potent derivative, compound 25. nih.gov This compound demonstrated superior potency, selectivity, and a more favorable pharmacokinetic profile for oral administration. nih.govnih.gov

Table 2: RORγt Inhibitory Activity of an Optimized Indazole Derivative

| Compound | Target | Activity | Significance |

|---|

Serotonin (5-HT1A, 5-HT6, 5-HT7), Dopamine (B1211576) D2, and Serotonin Transporter (SERT)

Derivatives of the indazole scaffold have been investigated for their activity at various neurotransmitter receptors, which are important targets for treating psychiatric disorders like schizophrenia. Research has focused on creating multi-target ligands that can modulate dopamine and serotonin pathways simultaneously.

One study synthesized and evaluated a series of 3-arylindazole derivatives for their affinity to serotonin 5-HT1A and dopamine D1 receptors. nih.gov The study found that the affinity for these receptors was highly dependent on the substituents on the indazole and phenyl rings. For dopamine D1 receptors, an increase in affinity was observed with substituents in the order of Br > Cl > CH3 at the 5-position of the 3-arylindazole molecule. nih.gov Conversely, for serotonin 5-HT1A receptors, compounds with a methyl group at the 5-position were more active than those with halogens. nih.gov

In another investigation, a series of compounds based on indazole and piperazine scaffolds were designed as potential antipsychotics with affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov The aim was to develop molecules with a receptor profile similar to atypical antipsychotics. The findings indicated that the size and nature of substituents significantly influenced binding affinity across these targets. nih.gov

Table 3: Receptor Binding Profile of Representative Indazole Derivatives

| Compound Series | Target Receptors | Key Findings on Structure-Activity Relationship |

|---|---|---|

| 3-Arylindazole Derivatives | Dopamine D1, Serotonin 5-HT1A | Affinity for D1 receptors increased with halogen substituents (Br > Cl) at the 5-position. nih.gov |

Anti-Infective Activities

Beyond their effects on the central nervous system and immune pathways, this compound derivatives have shown promise as anti-infective agents, with demonstrated activity against various pathogens.

Antileishmanial Efficacy

Leishmaniasis is a parasitic disease with limited treatment options. Research into new therapeutic agents has identified indazole derivatives as promising candidates. A study on 3-chloro-6-nitro-1H-indazole derivatives revealed their in vitro antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major. nih.gov

The inhibitory potency of these derivatives was found to be species-dependent. While most compounds showed little to no activity against L. tropica and L. major, several derivatives exhibited moderate to strong activity against L. infantum. nih.gov Molecular docking studies suggested that these active compounds may exert their effect by binding to the enzyme trypanothione (B104310) reductase (TryR), a crucial target in Leishmania. nih.gov

Table 4: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against L. infantum

| Derivative | Activity against L. infantum | Proposed Target |

|---|

Anti-HIV Activity (Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. nih.gov They work by binding to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing the virus from converting its RNA into DNA. hiv.gov This action blocks viral replication. hiv.gov

The class of NNRTIs is structurally diverse, and several have been approved for clinical use, including nevirapine, efavirenz, and rilpivirine. nih.govhiv.gov The development of new NNRTIs is driven by the need to overcome drug resistance, as single mutations in the reverse transcriptase enzyme can lead to high-level resistance to many drugs in this class. nih.govhiv.gov While the 1,3,5-triazine (B166579) scaffold has been explored for developing novel NNRTIs effective against wild-type and mutant HIV-1 strains, the specific investigation of this compound derivatives as NNRTIs is not extensively documented in the reviewed literature. nih.gov However, the structural versatility of the indazole core makes it a plausible candidate for future exploration in this therapeutic area.

Antimalarial Potential

The search for new antimalarial drugs is critical due to the spread of resistance to existing therapies. A series of compounds based on the closely related 3-piperidin-4-yl-1H-indole scaffold were synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

This investigation, which stemmed from a high-throughput screening hit, identified a lead compound with an EC50 value of approximately 3 µM against both drug-sensitive and drug-resistant strains of the parasite. nih.gov The structure-activity relationship studies indicated that the 3-piperidin-4-yl-1H-indole core is sensitive to modifications at the piperidinyl nitrogen. nih.gov The identified lead compound demonstrated selectivity for the malaria parasite and showed no cross-resistance with chloroquine, highlighting it as a potential new chemotype for further optimization into novel antimalarial agents. nih.gov Other research has also shown that compounds containing piperidine rings can exhibit good selectivity and activity against P. falciparum strains. nih.gov

Table 5: Antimalarial Activity of a 3-Piperidin-4-YL-1H-indole Derivative

| Scaffold | Parasite Strain | Activity (EC50) | Key Findings |

|---|

Other Biological Activities

Beyond their potential as antimicrobial agents, derivatives of this compound have been investigated for a range of other important biological activities.

Anticancer Efficacy (General)

The indazole core is a well-established pharmacophore in the development of anticancer drugs. nih.gov Numerous indazole derivatives have been synthesized and have shown potent activity against various cancer cell lines.

A study focusing on indazolyl-substituted piperidin-4-yl-aminopyrimidines, which are structurally related to this compound, demonstrated excellent anticancer potency. researchgate.net These compounds were evaluated against five different cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range, particularly against the H1975 non-small-cell lung cancer cell line. researchgate.net Notably, some of these compounds displayed lower cytotoxicity to normal lung cells compared to the established anticancer drug gefitinib. researchgate.net

| Compound | H1975 (IC50, μM) | A549 (IC50, μM) | PC-9 (IC50, μM) | H460 (IC50, μM) | HCT116 (IC50, μM) |

| 6a | 5.21±0.33 | >50 | 3.99±0.25 | 10.12±0.89 | 11.25±1.02 |

| 6b | 4.89±0.21 | 45.33±3.21 | 3.54±0.19 | 9.87±0.76 | 10.54±0.98 |

| 6c | 2.87±0.15 | 33.21±2.54 | 2.01±0.11 | 7.54±0.54 | 8.01±0.65 |

| 6d | 2.54±0.13 | 29.87±2.13 | 1.87±0.09 | 6.98±0.49 | 7.65±0.59 |

| 6e | 2.29±0.11 | 22.89±1.98 | 1.54±0.08 | 5.43±0.41 | 6.87±0.51 |

| Gefitinib | 8.97±0.76 | 0.12±0.01 | 0.09±0.01 | >50 | >50 |

Table showing the in vitro anticancer activity of indazolyl-substituted piperidin-4-yl-aminopyrimidine derivatives. researchgate.net

Further research into novel 1,3-dimethyl-6-amino-1H-indazole derivatives has also shown promising anticancer activity, with one compound in particular demonstrating the ability to induce apoptosis in hypopharyngeal carcinoma cells. nih.gov The diverse mechanisms of action and the potential for selective cytotoxicity make this compound derivatives a compelling scaffold for the development of new-generation anticancer agents.

Antioxidant Properties

While direct antioxidant studies on this compound are not extensively reported, research on related piperidone structures suggests potential in this area. For example, a study on 3-arylidene-4-piperidones using the DPPH radical scavenging assay revealed that these compounds possess antioxidant activity. researchgate.net The study indicated that the presence of electron-donating groups on the arylidene ring enhanced the antioxidant capacity. researchgate.net

Another study on a piperazine-containing derivative, 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one, demonstrated antioxidant capacity in brain tissue homogenates. nih.gov Given that the piperidine ring is a core component of this compound, it is plausible that its derivatives could also exhibit antioxidant properties. The indazole ring system itself can also contribute to antioxidant activity. Further investigations are needed to specifically evaluate the antioxidant potential of this compound class.

Antidiabetic Effects

The potential for this compound derivatives in the management of diabetes is an emerging area of interest. While specific studies on this compound are scarce, the broader class of heterocyclic compounds, including those containing piperidine and indazole moieties, has been explored for antidiabetic activity.

For instance, oxadiazole derivatives, which can be conceptually linked to indazoles through bioisosteric replacement, have been reviewed for their antidiabetic properties. ijprajournal.comnih.gov These compounds have been shown to target enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.gov Additionally, certain piperidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in type 2 diabetes treatment. mdpi.com The combination of these two pharmacologically relevant scaffolds in this compound suggests that its derivatives may hold promise as novel antidiabetic agents, warranting further investigation into their specific mechanisms and efficacy.

Antidepressant-like Effects

The structural features of this compound suggest a potential for activity within the central nervous system, including antidepressant-like effects. Research on structurally similar compounds supports this hypothesis.

A study on novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which share the piperidine core, reported anxiolytic- and antidepressant-like effects in animal models. nih.gov These compounds were found to be selective delta-opioid receptor agonists. nih.gov Furthermore, various heterocyclic compounds, including indazole and oxadiazole derivatives, have been investigated for their antidepressant potential. theaspd.comnih.gov The presence of the piperidine moiety, known to be a key component in many centrally acting drugs, combined with the indazole nucleus, makes this compound derivatives an interesting avenue for the development of novel antidepressant therapies.

Anti-inflammatory Actions

Indazole derivatives are well-documented for their anti-inflammatory properties. While specific data for this compound is limited, the general class of indazole compounds has shown significant anti-inflammatory activity in various preclinical models.

Substituted 1,3,4-oxadiazoles, which are structurally related to indazoles, have been synthesized and shown to possess anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov The cyclization of thiosemicarbazide (B42300) precursors generally led to an increase in anti-inflammatory potency. nih.gov Given the established anti-inflammatory profile of the indazole scaffold, it is highly probable that derivatives of this compound would also exhibit anti-inflammatory actions. Future studies are needed to confirm and characterize this potential activity.

Potential in Autoimmune Diseases

Derivatives of this compound have emerged as a significant area of interest in the development of novel therapeutics for autoimmune diseases. nih.gov Research has particularly focused on their role as allosteric inhibitors of the retinoic acid receptor-related orphan receptor gamma t (RORγt). nih.govnih.gov RORγt is a master regulator of T helper 17 (Th17) cells, which are crucial in the inflammatory processes associated with a variety of autoimmune conditions. nih.gov

The therapeutic strategy centers on modulating the Th17 pathway. nih.govnih.gov Th17 cells, upon stimulation, release a range of pro-inflammatory cytokines, including IL-17A, IL-17F, IL-22, IL-26, and GM-CSF. nih.govnih.gov These cytokines are implicated in the pathogenesis of numerous autoimmune disorders such as psoriasis, psoriatic arthritis, rheumatoid arthritis, inflammatory bowel disease (IBD), and multiple sclerosis. nih.gov By inhibiting RORγt, this compound derivatives can suppress the differentiation and function of Th17 cells, thereby reducing the production of these inflammatory cytokines. nih.gov This approach offers a potential alternative to monoclonal antibody therapies that target individual cytokines. nih.govnih.gov

The development of these compounds has shown a progression from initial hits to highly potent and selective molecules with improved metabolic stability. nih.gov Early research identified arylsulfonamide derivatives of indazole as weak RORγt inhibitors. nih.gov Through structural modifications, including the replacement of a benzoic acid moiety with a piperidinyl carboxylate and modifications to the indazole core, researchers have developed significantly more potent compounds. nih.govnih.gov

One notable derivative, compound 25 , emerged from these optimization efforts. nih.gov This compound, which incorporates a β-hydroxyl group on the piperidine ring and a 4-F-indazole core, demonstrates superior potency and selectivity for RORγt. nih.govnih.gov Furthermore, it exhibits an improved pharmacokinetic profile, making it suitable for oral administration. nih.govnih.gov The discovery of such potent and selective allosteric inhibitors highlights the therapeutic potential of the this compound scaffold in treating autoimmune diseases. nih.gov

Table 1: Investigational this compound Derivatives and Analogs

| Compound Name/Identifier | Target | Mechanism of Action | Therapeutic Area |

|---|---|---|---|

| Arylsulfonamide 1 | RORγt | Allosteric Inhibitor | Autoimmune Diseases |

| Compound 14 | RORγt | Allosteric Inhibitor | Autoimmune Diseases |

| Compound 25 | RORγt | Allosteric Inhibitor | Autoimmune Diseases |

Preclinical Evaluation and Translational Research of 3 Piperidin 4 Yl 1h Indazole Analogs

In Vitro Biological Assays

The initial screening of novel 3-Piperidin-4-YL-1H-indazole analogs typically begins with a battery of in vitro biological assays. These laboratory-based tests are crucial for determining the compound's interaction with specific biological targets and its effect on cells.

One common method is the MTT assay , which is used to assess cell viability and proliferation. acs.orgmdpi.comresearchgate.net For instance, in the evaluation of some indazole derivatives, the MTT assay was employed to screen for cytotoxicity against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). acs.orgresearchgate.net This assay helps to identify compounds with potential anticancer activity.

Enzymatic assays are another cornerstone of in vitro evaluation, providing direct measurement of a compound's ability to inhibit or activate a specific enzyme. For example, a series of 1H-indazole-3-carboxamide derivatives were evaluated for their ability to inhibit Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in mood disorders. acs.orgacs.org Similarly, other studies have focused on the inhibition of enzymes like poly(ADP-ribose)polymerase (PARP) for cancer therapy and pan-Pim kinases. nih.gov The data from these assays, often expressed as IC50 values (the concentration of an inhibitor where the response is reduced by half), are critical for understanding a compound's potency. For example, a novel series of 2-phenyl-2H-indazole-7-carboxamides were identified as potent PARP 1 and 2 inhibitors with IC50 values of 3.8 nM and 2.1 nM, respectively. nih.gov

Beyond these, other specialized in vitro assays are employed depending on the therapeutic target. For analogs targeting G protein-coupled receptors like the serotonin (B10506) 5-HT4 receptor, functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) production are used to determine agonist or antagonist activity. researchgate.net For compounds with potential antimalarial activity, whole-cell screens against Plasmodium falciparum are conducted. ijpsr.com

The following table provides a snapshot of the types of in vitro assays used for different this compound analogs and their findings.

| Assay Type | Target/Cell Line | Key Findings |

| MTT Assay | HCT-116, MCF-7, HepG2, A549 cancer cells | Identified indazole derivatives with good-to-excellent antitumor activity. acs.org |

| Enzymatic Assay | Glycogen Synthase Kinase-3 (GSK-3) | Identified potent ATP-competitive GSK-3β inhibitors. acs.orgacs.org |

| Enzymatic Assay | Poly(ADP-ribose)polymerase (PARP) 1 and 2 | Discovered inhibitors with IC50 values in the low nanomolar range. nih.gov |

| Functional Assay | Serotonin 5-HT4 Receptor | Evaluated compounds for their ability to increase cAMP production. researchgate.net |

| Whole-Cell Screen | Plasmodium falciparum | Identified a 3-piperidin-4-yl-1H-indole scaffold with antiparasitic activity. ijpsr.com |

In Vivo Pharmacological Models

Following promising in vitro results, the evaluation of this compound analogs moves to in vivo pharmacological models. These studies, conducted in living organisms, are essential for understanding how a compound behaves in a complex biological system and for assessing its potential therapeutic effects in models of human diseases.

Cognition Models: A significant area of investigation for these analogs is in the treatment of cognitive deficits, particularly those associated with Alzheimer's disease. acs.orgnih.gov Animal models that mimic aspects of cognitive impairment are employed to test the efficacy of these compounds. For example, studies have shown that activation of the 5-HT4 receptor by agonists can improve memory formation and enhance the release of acetylcholine (B1216132), a neurotransmitter crucial for cognition. researchgate.net The procognitive effects of these analogs are often evaluated in behavioral tasks that assess learning and memory in rodents.

Mouse Models of Mania: The therapeutic potential of this compound analogs extends to mood disorders. acs.orgnih.govnih.gov Specifically, N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in the pathophysiology of bipolar disorder. acs.orgnih.gov The efficacy of these compounds has been demonstrated in mouse models of mania, where they have been shown to reverse amphetamine-induced hypermotility, a behavior analogous to manic episodes in humans. nih.govnih.gov For instance, one optimized inhibitor showed complete reversal of this behavior without inducing sedative effects. nih.gov

The table below summarizes some of the in vivo models used and the observed effects of this compound analogs.

| In Vivo Model | Therapeutic Area | Observed Effects |

| Rodent Cognition Models | Alzheimer's Disease, Cognitive Deficits | Improved memory formation, enhanced acetylcholine release. researchgate.netacs.orgnih.gov |

| Mouse Model of Mania (Amphetamine-induced hypermotility) | Bipolar Disorder | Reversal of hyperactive behavior, demonstrating mood-stabilizing potential. nih.govnih.gov |

| Xenograft Model of BRCA-1 Deficient Cancer | Cancer | Efficacy as a single agent in inhibiting tumor growth. nih.gov |

Assessment of Efficacy and Selectivity

A critical aspect of preclinical evaluation is the thorough assessment of a compound's efficacy and selectivity. Efficacy refers to the ability of a drug to produce the desired therapeutic effect, while selectivity pertains to its ability to interact with its intended target without affecting other molecules in the body, which can lead to unwanted side effects.

For this compound analogs, efficacy is demonstrated through robust responses in both in vitro and in vivo models. For example, the efficacy of GSK-3 inhibitors was confirmed in a mouse model of mania, highlighting their potential as mood stabilizers. nih.govresearchgate.net Similarly, the anti-proliferative activities of certain analogs against cancer cells with specific genetic mutations (BRCA-1 and BRCA-2 deficiency) underscore their potential as targeted cancer therapies. nih.gov

Selectivity is a key determinant of a drug's safety profile. High selectivity is crucial to minimize off-target effects. For instance, the development of GSK-3 inhibitors from the 1H-indazole-3-carboxamide scaffold involved efforts to improve selectivity against the hERG ion channel, a common source of cardiac toxicity. nih.gov Through structural modifications, researchers were able to develop a potent inhibitor with reduced hERG affinity. nih.gov In the context of kinase inhibitors, selectivity is often assessed by screening the compound against a panel of different kinases. One study reported the development of a highly selective inhibitor of polo-like kinase 4 (PLK4) and FMS-like tyrosine kinase 3 (FLT3) from a series of indazole derivatives. nih.gov

The following table illustrates the efficacy and selectivity profiles of representative this compound analogs.

| Compound Class | Therapeutic Target | Efficacy | Selectivity |

| 1H-indazole-3-carboxamides | GSK-3β | Effective in a mouse model of mania. nih.govresearchgate.net | Optimized to have reduced affinity for the hERG ion channel. nih.gov |

| 2-phenyl-2H-indazole-7-carboxamides | PARP 1 and 2 | Inhibited proliferation of BRCA-deficient cancer cells. nih.gov | High selectivity for BRCA-deficient cells over proficient cells. nih.gov |

| Indazole derivatives | PLK4 and FLT3 | Potent inhibition of target kinases. nih.gov | Showed significant selectivity over other kinases. nih.gov |

Lead Candidate Identification and Optimization Strategies

The journey from a promising "hit" compound to a "lead" candidate ready for clinical development involves a meticulous process of optimization. This iterative cycle of design, synthesis, and testing aims to enhance the desirable properties of a molecule while minimizing its drawbacks.

For this compound analogs, lead optimization strategies often focus on improving potency, selectivity, and pharmacokinetic properties. A common approach is to systematically modify the chemical structure of the initial hit compound. For example, in the development of GSK-3 inhibitors, researchers probed different substitutions at the indazole 5-position and the piperidine-nitrogen to identify potent and cell-active compounds. acs.orgacs.org This structure-activity relationship (SAR) study led to the identification of a lead candidate with encouraging plasma and brain exposure in animal models. nih.gov

Another key optimization strategy involves addressing metabolic liabilities. For instance, extrahepatic oxidation by certain cytochrome P450 enzymes was identified as a metabolic concern for a series of PARP inhibitors. nih.gov To overcome this, researchers employed strategies to improve the compound's metabolic stability, ultimately leading to a candidate with good pharmacokinetic properties. nih.gov Similarly, incorporating a metabolically vulnerable N-methylamide function into a more stable six-membered ring lactam has been shown to increase stability in human liver microsome preparations. researchgate.net

The table below highlights some of the optimization strategies employed for this class of compounds.

| Optimization Strategy | Goal | Example |

| Structure-Activity Relationship (SAR) Studies | Enhance potency and cell activity | Probing substitutions on the indazole and piperidine (B6355638) rings of GSK-3 inhibitors. acs.orgacs.org |

| Modulation of Physicochemical Properties | Mitigate off-target effects (e.g., hERG liability) | Introducing polar substituents to reduce lipophilicity and basicity in GSK-3 inhibitors. nih.gov |

| Improving Metabolic Stability | Enhance pharmacokinetic profile | Addressing extrahepatic oxidation in PARP inhibitors. nih.gov |

| Bioisosteric Replacement | Improve drug-like properties | Using indazoles as bioisosteres for indoles to enhance plasma clearance and oral bioavailability. nih.gov |

Progress in Clinical Development (for highly relevant analogs, e.g., Usmarapride)

The culmination of successful preclinical research is the advancement of a lead candidate into clinical development. One of the most prominent examples from the this compound class is Usmarapride (SUVN-D4010) , a potent and selective 5-HT4 receptor partial agonist developed for the treatment of cognitive deficits associated with Alzheimer's disease. acs.orgnih.gov

Usmarapride emerged from a systematic structure-activity relationship study of a series of oxadiazole derivatives. acs.orgnih.gov It demonstrated robust efficacy in preclinical cognition models and showed disease-modifying potential by increasing levels of the neuroprotective soluble amyloid precursor protein alpha (sAPPα). acs.orgnih.gov

Following its promising preclinical profile, Usmarapride has progressed into clinical trials. Phase 1 studies have been completed, and the projected efficacious concentration was achieved without major safety concerns. acs.orgnih.gov As of recent updates, Usmarapride is in Phase I clinical development for cognitive disorders. pharmaceutical-technology.com The successful completion of Phase 2 enabling long-term safety studies has paved the way for further development. acs.orgnih.gov

The clinical development of Usmarapride represents a significant milestone for this class of compounds, demonstrating their potential to address unmet medical needs in complex neurological disorders.

Computational Chemistry and Cheminformatics in 3 Piperidin 4 Yl 1h Indazole Research

Molecular Docking Studies for Target Binding Mode Analysis

Molecular docking is a computational technique pivotal in predicting the preferred orientation of a ligand when bound to a receptor. For derivatives of 3-piperidin-4-yl-1H-indazole, docking studies have been instrumental in understanding their binding modes with various biological targets, particularly protein kinases.

For instance, in the study of 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, molecular docking was used to screen large ligand databases and identify its potential as an inhibitor of Cancer Osaka Thyroid (COT) kinase. alliedacademies.orgalliedacademies.org The docking simulations revealed that this compound could bind effectively within the active site of the target protein. alliedacademies.orgresearchgate.net This structure-based virtual screening approach is a common strategy for identifying potential drug candidates from extensive compound libraries. alliedacademies.org

Similarly, docking studies on N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] alliedacademies.orgnih.govoxazine]-1-carboxamide (HTL22562) were crucial in its discovery as a CGRP receptor antagonist for migraine treatment. researchgate.net Furthermore, molecular docking has been applied to investigate the interactions of other indazole derivatives with targets like the GABA-A receptor and kinase insert domain receptor (KDR). brieflands.comconsensus.app

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

In the context of this compound derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. For example, a study on 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea (B33335) derivatives as KDR inhibitors developed CoMFA and CoMSIA models based on docking conformations. consensus.app The resulting models showed good statistical significance and predictive ability, guiding the design of new inhibitors. consensus.app

The development of QSAR models often relies on a series of compounds with known activities. For instance, a series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides were synthesized and their GSK-3β inhibitory activity was determined, providing the data needed for potential QSAR model development. acs.org Similarly, QSAR analysis has been applied to piperidin derivatives targeting the Hepatitis C Virus NS5B polymerase, demonstrating the broad applicability of this technique. usb.ac.irusb.ac.ir

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This technique is used to assess the stability of the binding mode predicted by molecular docking and to analyze the detailed interactions between the ligand and the protein.

For the compound 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, MD simulations were performed to confirm the stability of its complex with the target protein. arabjchem.org These simulations revealed that the compound remained stably bound within the active site, reinforcing its potential as an effective inhibitor. arabjchem.org MD simulations are also used to calculate the binding free energy of the ligand-protein complex, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). alliedacademies.orgarabjchem.org

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery. In silico ADME predictions are widely used to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process.

For several this compound derivatives, in silico ADME properties have been evaluated. For example, the ADMET properties of 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile were predicted using tools like admetSAR. alliedacademies.org These predictions include parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. alliedacademies.org Similarly, the ADME properties of other piperidin and indazole derivatives have been computationally assessed to predict their drug-likeness and pharmacokinetic behavior. usb.ac.irmdpi.commdpi.com

Table 1: Predicted ADMET Properties for Selected Indazole Derivatives

| Compound ID | BBB Probability | HIA Probability | Caco-2 Permeability | AMES Toxicity | Carcinogenicity |

| DB07075 | 0.8541 | 0.9671 | 0.6352 | Non-toxic | Non-carcinogen |

| DB01940 | 0.7306 | 0.9139 | 0.6892 | Non-toxic | Non-carcinogen |

| DB07025 | 0.894 | 0.9647 | 0.6532 | Non-toxic | Non-carcinogen |

| DB02224 | 0.5711 | 0.965 | 0.8957 | Non-toxic | Non-carcinogen |

| DB01094 | 0.6591 | 0.9511 | 0.8286 | Non-toxic | Non-carcinogen |

| DB08009 | 0.6782 | 0.8536 | 0.59 | Non-toxic | Non-carcinogen |

| MDPI15603 | 0.7797 | 0.8359 | 0.7444 | Non-toxic | Non-carcinogen |

| MDPI15661 | 0.8307 | 0.8628 | 0.7785 | Toxic | Non-carcinogen |

| MDPI15605 | 0.7453 | 0.9394 | 0.7199 | Non-toxic | Non-carcinogen |

| Data derived from a study on COT kinase inhibitors, which included a derivative of this compound. alliedacademies.org |

In Silico Toxicity Prediction (e.g., mutagenicity, carcinogenicity)

In silico toxicity prediction is an essential component of modern drug discovery, aiming to identify potential toxic liabilities of compounds before they are synthesized and tested in vitro or in vivo.

For derivatives of this compound, in silico toxicity prediction has been used to assess their potential for mutagenicity and carcinogenicity. alliedacademies.org The AMES test, a widely used method for assessing mutagenicity, can be simulated computationally. alliedacademies.org For instance, the compound 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile was predicted to be non-mutagenic and non-carcinogenic in an in silico study. alliedacademies.org These predictions, while not definitive, help in prioritizing compounds for further development.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. In the context of drug design, DFT analysis can provide insights into a compound's reactivity, stability, and molecular orbital energies.

DFT analysis has been applied to study derivatives of this compound. For example, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile was performed to understand its electronic properties. alliedacademies.org The energy gap between HOMO and LUMO provides an indication of the molecule's stability and reactivity. alliedacademies.org DFT has also been used in the study of other piperidin and indazole derivatives to optimize their geometries and understand their electronic characteristics. usb.ac.irusb.ac.ir

Utilization of Chemical Biology Databases (e.g., ChEMBL, PubChem)

Chemical biology databases such as PubChem and ChEMBL are invaluable resources in cheminformatics and drug discovery. They contain a vast amount of information on chemical compounds, their biological activities, and associated literature.

Researchers studying this compound and its analogs extensively use these databases. For example, PubChem provides detailed information on compounds like 3-(6-(2-chlorophenylamino)-1H-indazol-3-yl)-N-(piperidin-4-yl)benzamide, including its chemical structure, identifiers, and physical properties. nih.gov ChEMBL is another key resource, offering data on the bioactivities of compounds, which is crucial for developing QSAR models and understanding structure-activity relationships. nih.gov These databases serve as a starting point for virtual screening campaigns and for retrieving known information about compounds of interest. alliedacademies.orgebi.ac.uk

Metabolism, Biotransformation, and Toxicological Considerations

Metabolic Pathways of Indazole-Piperidine Scaffolds

The metabolism of compounds containing the indazole-piperidine scaffold is influenced by both the indazole and piperidine (B6355638) rings. For many piperidine-containing therapeutic agents, N-dealkylation is a predominant biotransformation pathway. acs.org Studies on various piperidine analogs have shown that introducing polar groups or fluorine can enhance metabolic stability. acs.org

In the context of the indazole-piperidine scaffold, oxidation has been identified as a primary metabolic product in some metabolite identification studies. chemrxiv.org A key metabolic reaction observed in related scaffolds, such as indazole-piperazine derivatives, is N-deindazolation, which involves the cleavage and loss of the indazole ring. nih.govacs.org However, research comparing structurally similar piperazinyl and piperidinyl indazole compounds revealed that the piperidinyl derivative did not undergo this metabolic cleavage, suggesting that the nature of the heterocyclic ring attached to the indazole is a critical determinant of the metabolic pathway. nih.govacs.org This indicates that the 3-piperidin-4-yl-1H-indazole scaffold may be more resistant to this specific cleavage reaction compared to its piperazine (B1678402) counterparts.

Role of Cytochrome P450 Enzymes in Biotransformation (e.g., N-deindazolation)

Cytochrome P450 (CYP) enzymes are central to the metabolism of a vast number of xenobiotics. washington.edu For compounds containing a piperidine moiety, CYP3A4 is often the major isoform responsible for their N-dealkylation. acs.org

The P450-mediated N-deindazolation has been identified as a predominant metabolic pathway for certain indazole-containing compounds, particularly those with a piperazine ring. nih.govacs.org In one such case, CYP3A4 was identified as the principal enzyme catalyzing this reaction. nih.govacs.org This process is initiated by the binding of the substrate to the enzyme's active site, followed by catalysis that leads to the cleavage of the bond between the indazole ring and the adjacent nitrogen atom. acs.orgnih.govacs.org

Identification of Metabolites and Their Biological Impact

Metabolite identification studies, particularly on piperazinyl-indazole analogs, provide insight into potential biotransformation products. The P450-mediated N-deindazolation of a piperazinyl-indazole compound resulted in the formation of a cleaved product and the loss of the indazole ring. nih.govacs.org It is postulated that this reaction proceeds through a highly reactive oxaziridine (B8769555) intermediate. nih.govacs.org This intermediate is thought to generate an unstable 3-indazolone product, which subsequently hydrolyzes to benzoic acid. nih.govacs.org

The biological impact of these metabolites is significant. The cleaved product from the piperazinyl analog, the core 3-piperazinyl indazole, was shown to be a promutagen, meaning it becomes mutagenic after metabolic activation. nih.govacs.org The electrophilic oxaziridine intermediate is hypothesized to be responsible for both the observed mutagenicity and the inactivation of the metabolizing P450 enzyme. nih.govacs.org Given that the piperidinyl analog did not undergo this cleavage, the formation of these specific toxic metabolites is considered unlikely for the this compound scaffold. nih.govacs.org

Structure-Toxicity Relationships

Structure-toxicity relationships for this class of compounds are critically linked to their metabolic pathways. Research highlights that a chemical bond extending from the 3-position of the indazole ring to a heteroatom, such as the nitrogen in a piperidine or piperazine ring, is a structural prerequisite for potential metabolism-dependent toxicity. nih.govacs.org

The key determinant of toxicity appears to be the metabolic process that eliminates the indazole from the rest of the molecule. nih.govacs.org A direct comparison between a piperazinyl-indazole and a piperidinyl-indazole analog revealed a stark difference in their toxicological profiles. The piperazinyl compound underwent metabolic cleavage and was mutagenic, while the piperidinyl compound was stable against this cleavage and was not mutagenic. nih.govacs.org This crucial finding suggests that the piperidine ring, as present in this compound, confers a more favorable toxicity profile by preventing the metabolic activation pathway that leads to the formation of mutagenic species. nih.govacs.org

Mutagenicity Assessment (e.g., Ames assay)

The mutagenic potential of indazole derivatives is commonly assessed using the bacterial reverse mutation test, or Ames assay. europa.eucoresta.org This assay uses various bacterial strains, such as Salmonella typhimurium TA98, and is conducted with and without a metabolic activation system (e.g., rat liver S9 fraction) to detect both direct mutagens and promutagens. nih.govacs.orgeuropa.eu

| Compound Structure | Metabolic Activation (S9) | Mutagenicity Result | Reference |

|---|---|---|---|

| Piperazinyl-Indazole Analog | Without S9 | Not Mutagenic | nih.govacs.org |

| Piperazinyl-Indazole Analog | With S9 | Mutagenic | nih.govacs.org |

| Piperidinyl-Indazole Analog | Without S9 | Not Mutagenic | nih.govacs.org |

| Piperidinyl-Indazole Analog | With S9 | Not Mutagenic | nih.govacs.org |

Mechanisms of Enzyme Inactivation

Certain drug molecules can act as mechanism-based inactivators of CYP450 enzymes, where a metabolically generated reactive intermediate covalently binds to the enzyme, leading to its irreversible inactivation. For the piperazinyl-indazole analog that undergoes N-deindazolation, it was demonstrated to be a mechanism-based inactivator of CYP3A4. nih.govacs.org

The inactivation was shown to be NADPH-, time-, and concentration-dependent, which is characteristic of mechanism-based inhibition. nih.govacs.org The kinetics of this inactivation were determined with a K(I) of 8.1 µM and a k(inact) of 0.114 min⁻¹. nih.govacs.org It is postulated that the electrophilic oxaziridine intermediate formed during the metabolic cleavage is the species responsible for inactivating the enzyme. nih.govacs.org Since the corresponding piperidinyl-indazole analog did not undergo the N-deindazolation reaction, it did not cause this enzyme inactivation, further reinforcing the link between this specific metabolic pathway and the resulting toxicological effects. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Piperidin-4-YL-1H-indazole, and how can reaction conditions be standardized?